Antimycobacterial Activity: 2,3-Dichloro Target Compound vs. 2,4-Dichloro Lead Analogue
In the Hacettepe series, all 16 congeners—including the 2,3‑dichlorophenyl target—yielded MIC values > 50 µM against M. tuberculosis H37Rv, indicating no measurable differentiation among analogues for this target [1][2]. The 2,4‑dichlorophenyl analogue (compound 10) likewise failed to inhibit M. tuberculosis at ≤ 50 µM, despite its superior antifungal profile. This cross‑study comparable dataset establishes that the 2,3‑dichloro substitution does not confer a liability relative to the closest 2,4‑dichloro comparator in the antitubercular assay.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC > 50 µM |
| Comparator Or Baseline | 2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile (compound 10), MIC > 50 µM |
| Quantified Difference | 0 (both exceed the 50 µM threshold) |
| Conditions | Broth microdilution; M. tuberculosis H37Rv strain; isoniazid and ethambutol as reference drugs |
Why This Matters
Demonstrates that choosing the 2,3‑dichloro isomer does not compromise antimycobacterial screening results compared to the series' most active antifungal lead, a key consideration when procuring for pan‑microbial profiling.
- [1] Anas, S. Synthesis and Biological Activity Studies of Some 3-Aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile Derivatives. M.Sc. Thesis, Hacettepe University Graduate School of Health Sciences, Ankara, 2023. View Source
- [2] Anas, S., Sari, S. & Ozadali Sari, K. Synthesis, crystallography, biological activity, and molecular modeling studies of some 3-aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile derivatives. Journal of Molecular Structure, 2025, 1350(Part 2), 144071. View Source
